molecular formula C21H18Cl3N3O2S B11704423 3-methoxy-N-(2,2,2-trichloro-1-{[(1-naphthylamino)carbonothioyl]amino}ethyl)benzamide

3-methoxy-N-(2,2,2-trichloro-1-{[(1-naphthylamino)carbonothioyl]amino}ethyl)benzamide

Cat. No.: B11704423
M. Wt: 482.8 g/mol
InChI Key: GGQKFNSFYFHJBM-UHFFFAOYSA-N
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Description

3-METHOXY-N-(2,2,2-TRICHLORO-1-{[(NAPHTHALEN-1-YL)CARBAMOTHIOYL]AMINO}ETHYL)BENZAMIDE is a complex organic compound with the molecular formula C21H18Cl3N3O2S This compound is known for its unique structural features, which include a methoxy group, a trichloroethyl group, and a naphthylcarbamothioyl moiety

Preparation Methods

The synthesis of 3-METHOXY-N-(2,2,2-TRICHLORO-1-{[(NAPHTHALEN-1-YL)CARBAMOTHIOYL]AMINO}ETHYL)BENZAMIDE involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Trichloroethyl Intermediate: The starting material, 2,2,2-trichloroethanol, is reacted with thionyl chloride to form 2,2,2-trichloroethyl chloride.

    Naphthylcarbamothioyl Derivative: The naphthylamine is reacted with carbon disulfide and potassium hydroxide to form the naphthylcarbamothioyl intermediate.

    Coupling Reaction: The trichloroethyl chloride is then reacted with the naphthylcarbamothioyl intermediate in the presence of a base to form the desired product.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of automated reactors and purification systems.

Chemical Reactions Analysis

3-METHOXY-N-(2,2,2-TRICHLORO-1-{[(NAPHTHALEN-1-YL)CARBAMOTHIOYL]AMINO}ETHYL)BENZAMIDE undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group under strong oxidizing conditions.

    Reduction: The trichloroethyl group can be reduced to a dichloroethyl or monochloroethyl group using reducing agents such as lithium aluminum hydride.

    Substitution: The trichloroethyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form corresponding substituted products.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines and thiols. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3-METHOXY-N-(2,2,2-TRICHLORO-1-{[(NAPHTHALEN-1-YL)CARBAMOTHIOYL]AMINO}ETHYL)BENZAMIDE has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-METHOXY-N-(2,2,2-TRICHLORO-1-{[(NAPHTHALEN-1-YL)CARBAMOTHIOYL]AMINO}ETHYL)BENZAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but it is believed to affect cellular processes such as signal transduction and gene expression.

Comparison with Similar Compounds

3-METHOXY-N-(2,2,2-TRICHLORO-1-{[(NAPHTHALEN-1-YL)CARBAMOTHIOYL]AMINO}ETHYL)BENZAMIDE can be compared with similar compounds such as:

    2-METHOXY-N-(2,2,2-TRICHLORO-1-(3-NAPHTHALEN-1-YL-THIOUREIDO)-ETHYL)-BENZAMIDE: This compound has a similar structure but with a thioureido group instead of a carbamothioyl group.

    4-METHOXY-N-(2,2,2-TRICHLORO-1-(NAPHTHALEN-2-YLAMINO)-ETHYL)-BENZAMIDE: This compound has a methoxy group at the 4-position and a naphthylamino group at the 2-position.

The uniqueness of 3-METHOXY-N-(2,2,2-TRICHLORO-1-{[(NAPHTHALEN-1-YL)CARBAMOTHIOYL]AMINO}ETHYL)BENZAMIDE lies in its specific structural features, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C21H18Cl3N3O2S

Molecular Weight

482.8 g/mol

IUPAC Name

3-methoxy-N-[2,2,2-trichloro-1-(naphthalen-1-ylcarbamothioylamino)ethyl]benzamide

InChI

InChI=1S/C21H18Cl3N3O2S/c1-29-15-9-4-8-14(12-15)18(28)26-19(21(22,23)24)27-20(30)25-17-11-5-7-13-6-2-3-10-16(13)17/h2-12,19H,1H3,(H,26,28)(H2,25,27,30)

InChI Key

GGQKFNSFYFHJBM-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C(=O)NC(C(Cl)(Cl)Cl)NC(=S)NC2=CC=CC3=CC=CC=C32

Origin of Product

United States

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